molecular formula C20H27NO4 B5991311 2-[1-amino-2-(3,4-diethoxyphenyl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[1-amino-2-(3,4-diethoxyphenyl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B5991311
M. Wt: 345.4 g/mol
InChI Key: JKHPGEUGYGOJKT-UHFFFAOYSA-N
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Description

2-[1-amino-2-(3,4-diethoxyphenyl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a cyclohexane ring, an amino group, and diethoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-amino-2-(3,4-diethoxyphenyl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-diethoxybenzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in the presence of an amine catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-amino-2-(3,4-diethoxyphenyl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-[1-amino-2-(3,4-diethoxyphenyl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[1-amino-2-(3,4-diethoxyphenyl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)ethan-1-amine: Similar structure but with methoxy groups instead of diethoxy groups.

    3-(1-amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4-dione: Contains a pyran ring instead of a cyclohexane ring.

Uniqueness

2-[1-amino-2-(3,4-diethoxyphenyl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its combination of a cyclohexane ring with diethoxyphenyl and amino substituents. This structure imparts specific chemical and biological properties that are distinct from similar compounds, making it valuable for various applications.

Properties

IUPAC Name

2-[2-(3,4-diethoxyphenyl)ethanimidoyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-5-24-17-8-7-13(10-18(17)25-6-2)9-14(21)19-15(22)11-20(3,4)12-16(19)23/h7-8,10,21-22H,5-6,9,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHPGEUGYGOJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=N)C2=C(CC(CC2=O)(C)C)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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